m-PEG8-Tos

Vue d'ensemble

Description

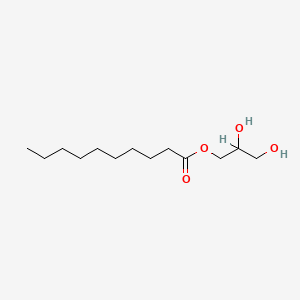

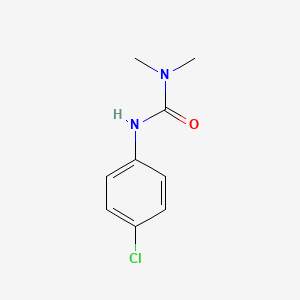

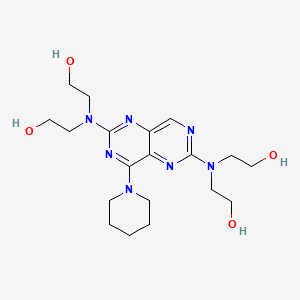

m-PEG8-Tos is a PEG derivative containing a tosyl group . The tosyl group is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media . It has a molecular weight of 494.6 .

Synthesis Analysis

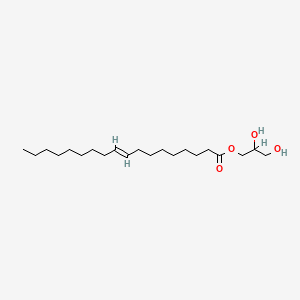

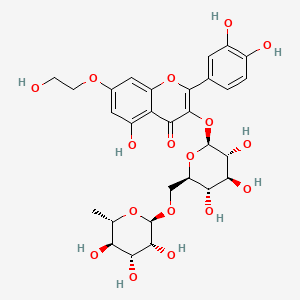

m-PEG8-Tos is a PEG-based PROTAC linker that can be used in the synthesis of Silymarin . It is a derivative of silybin ethers, extracted from patent CN105037337A (compound III-d) .

Molecular Structure Analysis

The IUPAC name of m-PEG8-Tos is 3,6,9,12,15,18,21-heptaoxadocos-1-yl 4-methylbenzenesulfonate . The InChI code is 1S/C22H38O10S/c1-21-3-5-22 (6-4-21)33 (23,24)32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-2/h3-6H,7-20H2,1-2H3 .

Chemical Reactions Analysis

The tosyl group in m-PEG8-Tos is a very good leaving group for nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Enhancing Drug and Gene Delivery

PEGylation for Improved Delivery Systems : Coating nanoparticles with PEG, a process known as PEGylation, significantly improves the delivery efficiency of drugs and genes to target cells and tissues. PEG coatings help in prolonging systemic circulation time, avoiding immunogenicity, and overcoming various biological barriers to efficient delivery. Notably, PEGylated nanoparticle formulations have shown promise in systemic administration and specific applications such as gastrointestinal and ocular drug delivery (Suk et al., 2016).

Overcoming PEG Immunogenicity : While PEGylation has been instrumental in improving drug efficacy and prolonging blood circulation time, the emergence of anti-PEG antibodies poses a challenge to its effectiveness. Recent literature emphasizes the need for developing alternative polymers to PEG to avoid immune responses that can lead to reduced drug efficacy and potential side effects (Thai Thanh Hoang Thi et al., 2020).

Nanoparticle Engineering

Nanoparticle PEGylation : The PEGylation of nanoparticles is critical for creating "stealth" nanoparticles that can evade the immune system when introduced into the body. This technique involves intricate strategies for coating nanoparticles with PEG, affecting their size, shape, density, and ultimately, their performance in medical applications (Jokerst et al., 2011).

Photothermal Therapy and Imaging : Nanoscale metal-organic particles (NMOPs) coated with PEG have shown potential in photothermal therapy and magnetic resonance imaging-guided treatments. These PEG-coated NMOPs offer efficient tumor targeting and rapid renal excretion, highlighting their therapeutic and diagnostic capabilities (Yang et al., 2016).

Biomaterial Development

Gene Delivery System Enhancement : PEGylation of CPP-based gene carriers has been explored to improve targeting and transfection efficiency. Despite PEG's tendency to reduce activity due to shielding effects, strategic additions of targeting ligands and fusogenic peptides can restore and even enhance gene delivery efficiency (Khalil & Harashima, 2018).

Cell Cycle and Stress Response : The application of PEG in plant tissue cultures has been studied for its effects on embryogenic callus, indicating a potential link between PEG treatment and the regulation of cell cycle checkpoint genes and osmotic stress responses (Elmaghrabi et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O10S/c1-21-3-5-22(6-4-21)33(23,24)32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-2/h3-6H,7-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSLDMCZJSLHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG8-Tos | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.